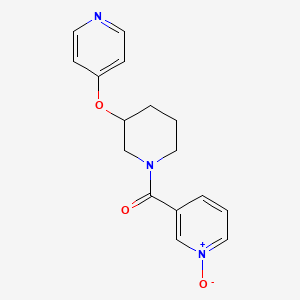

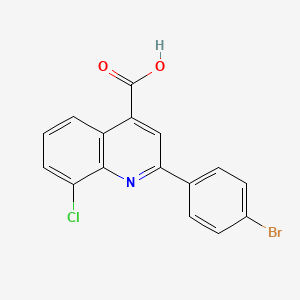

3-(3-(Pyridin-4-yloxy)piperidine-1-carbonyl)pyridine 1-oxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Research on pyridine and piperidine derivatives has been extensive due to their importance in medicinal chemistry and their wide range of chemical and physical properties. These compounds often serve as key intermediates in the synthesis of pharmaceuticals and have various biological activities.

Synthesis Analysis

A novel method for the synthesis of conformationally rigid diamines, important in medicinal chemistry, has been developed. This method involves the exhaustive catalytic hydrogenation of pyrrolylpyridine, which can be prepared by the condensation of 3-aminopyridine with 2,5-dimethoxytetrahydrofuran, proposing an efficient pathway for the production of related compounds in large quantities (Smaliy et al., 2011).

Molecular Structure Analysis

The molecular structures of nitrogenous compounds, including pyridine and piperidine derivatives, have been elucidated through infrared spectroscopy (FT-IR), nuclear magnetic resonance (1H NMR and 13C NMR), mass spectrometry (MS), and X-ray diffraction. These studies reveal the detailed atomic arrangement and are essential for understanding the chemical behavior of such compounds (Ban et al., 2023).

Chemical Reactions and Properties

The reactivity of pyridine N-oxides with various reagents, including thiols and Grignard reagents, has been extensively studied. These reactions enable the stereoselective synthesis of substituted pyridines, piperidines, and piperazines, showcasing the versatility of pyridine N-oxides in organic synthesis (Andersson et al., 2011).

Physical Properties Analysis

The physical properties of related compounds are often determined by their crystal structures, which can include various intermolecular interactions such as hydrogen bonding and π-π stacking. These interactions significantly influence the solubility, melting point, and other physical characteristics of the compounds (Kuleshova & Khrustalev, 2000).

Chemical Properties Analysis

The chemical properties of pyridine and piperidine derivatives, such as their reactivity towards oxidation, reduction, and cycloaddition reactions, have been explored. For instance, unique oxidation reactions catalyzed by ruthenium porphyrins demonstrate the ability to selectively cleave C-N bonds, transforming N-acyl cyclic amines into N-acyl amino acids, which further highlights the chemical versatility of these compounds (Ito et al., 2005).

科学的研究の応用

Synthesis and Medicinal Chemistry Applications

The synthesis of complex piperidine derivatives, including those similar to 3-(3-(Pyridin-4-yloxy)piperidine-1-carbonyl)pyridine 1-oxide, has significant importance in medicinal chemistry. These compounds serve as critical scaffolds and intermediates in the design and development of new pharmaceuticals. For example, Smaliy et al. (2011) demonstrated a novel method for synthesizing rigid diamines, which are vital in medicinal chemistry, showcasing the relevance of piperidine derivatives in creating therapeutic agents (Smaliy et al., 2011).

Chemical Activation and Reactivity Studies

Piperidine and its derivatives' chemical reactivity, such as in the formation of lysine-specific Maillard reaction products, outlines their role in understanding complex chemical reactions and pathways. Nikolov and Yaylayan (2010) explored the activation of piperidine by formaldehyde, indicating the compound's potential in synthesizing biologically relevant molecules (Nikolov & Yaylayan, 2010).

Development of Novel Bioactive Templates

The synthesis of fused bicyclic piperidines for medicinal chemistry applications highlights the utility of pyridine and piperidine derivatives as novel cores for drug development. Zhou et al. (2015) synthesized an array of pyridyl-substituted fused bicyclic piperidines, aiming to enhance diversity in medicinal chemistry through new scaffolds with high sp^3 character, indicating their potential in drug design and discovery (Zhou et al., 2015).

Catalysis and Synthetic Chemistry

The compound and its analogs are also prominent in catalysis and synthetic chemistry, serving as intermediates in the synthesis of complex molecules. For instance, reactions between Grignard reagents and heterocyclic N-oxides, including pyridine N-oxides, have been utilized for the stereoselective synthesis of substituted pyridines, piperidines, and piperazines, offering a pathway to a diverse set of heterocycles in synthetic chemistry (Andersson, Olsson, & Almqvist, 2011).

作用機序

Target of action

Piperidine and pyridine derivatives are known to interact with a wide range of biological targets. For instance, some piperidine derivatives have been found to inhibit anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .

Mode of action

The exact mode of action would depend on the specific target. In the case of ALK and ROS1 inhibition, the compound would likely bind to the active site of these kinases, preventing them from phosphorylating their substrates and thus inhibiting their activity .

Biochemical pathways

Again, the affected pathways would depend on the specific target. Inhibiting kinases like ALK and ROS1 could affect a variety of cellular signaling pathways involved in cell growth and survival .

Pharmacokinetics

They are metabolized in the liver and excreted in the urine .

Result of action

The molecular and cellular effects would depend on the specific target and the biochemical pathways affected. In general, inhibiting kinases like ALK and ROS1 could slow down or stop the growth of cancer cells .

特性

IUPAC Name |

(1-oxidopyridin-1-ium-3-yl)-(3-pyridin-4-yloxypiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3/c20-16(13-3-1-10-19(21)11-13)18-9-2-4-15(12-18)22-14-5-7-17-8-6-14/h1,3,5-8,10-11,15H,2,4,9,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWZMKVLJGMJRHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=C[N+](=CC=C2)[O-])OC3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-(Pyridin-4-yloxy)piperidine-1-carbonyl)pyridine 1-oxide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide](/img/structure/B2495570.png)

![6-[2-(Dimethylamino)ethyl]-4,7,8-trimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2495572.png)

![1-{[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl}-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine](/img/structure/B2495575.png)

![3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B2495577.png)

![N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-methylbutanamide](/img/structure/B2495578.png)

![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide](/img/structure/B2495584.png)

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-pyridin-2-ylmethanone](/img/structure/B2495586.png)

![4-fluoro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2495587.png)

![2-[1-[(2-Chlorophenyl)methyl]indol-3-yl]sulfonyl-1-pyrrolidin-1-ylethanone](/img/structure/B2495588.png)

![N-(2,2-diethoxyethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2495589.png)